molecular formula C10H20N2O2 B2911016 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone CAS No. 1250391-90-2

1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone

Cat. No.: B2911016
CAS No.: 1250391-90-2
M. Wt: 200.282
InChI Key: HODAXHMWZIASCW-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of 4-(aminomethyl)piperidine with ethyl chloroacetate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethoxyethanone moiety differentiates it from other piperidine derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-ethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-14-8-10(13)12-5-3-9(7-11)4-6-12/h9H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODAXHMWZIASCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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